Q Bu Q Bu Q Bu(cas 3837-34-1) is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
Brand Name: Vulcanchem
CAS No.: 3837-34-1
Catalog No.: VC000157
InChI: InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1
SMILES: CCCCOC(=O)C(CCC(=O)N)N
Molecular Formula: C9H18N2O3
Molecular Weight: 202.254

Q Bu

* For research use only. Not for human or veterinary use.

CAS No.: 3837-34-1

ADC Toxins

Catalog No.: VC000157

Molecular Formula: C9H18N2O3

Molecular Weight: 202.254

IUPAC Name: butyl (2S)-2,5-diamino-5-oxopentanoate

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Q Bu - 3837-34-1

CAS No. 3837-34-1
Product Name Q Bu
IUPAC Name butyl (2S)-2,5-diamino-5-oxopentanoate
Synonyms 1-n-butylquinuclidinium bromide, N-n-butylquinuclidinium bromide.
Molecular Formula C9H18N2O3
Molecular Weight 202.254
InChI InChI=1S/C9H18N2O3/c1-2-3-6-14-9(13)7(10)4-5-8(11)12/h7H,2-6,10H2,1H3,(H2,11,12)/t7-/m0/s1
InChIKey HVKWQKRQGKCDSG-ZETCQYMHSA-N
SMILES CCCCOC(=O)C(CCC(=O)N)N
Appearance colorless crystal powder.
Purity min. 98%. (NMR (D2O))
Description Q Bu(cas 3837-34-1) is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative, synthetic. Nicotinic AChR : less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA). Acetylcholinesterase: TMA Ki = 187mM; TEA, 104 mM; QBu, 5.1 mM Lipid bilayer modifier.
References - Kellet et al., J. Pharm. Sci. (1966). 55(3):414-417

- Barlow, Molec. Pharm. (1971). 7(4):357